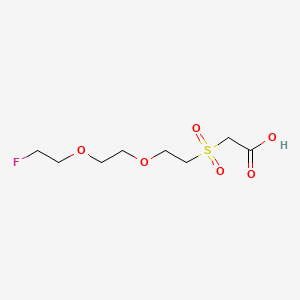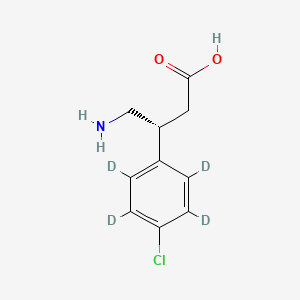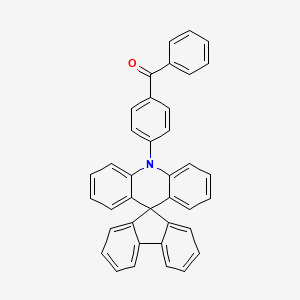
P-BP-Sfac
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-BP-Sfac is a fluorescence molecule known for its strong intramolecular charge transfer effect. It exhibits an apparent absorption band with a peak at about 377 nm . This compound is used extensively in scientific research due to its unique photophysical properties.
Preparation Methods
The synthesis of P-BP-Sfac involves a straightforward synthetic route. The preparation method includes the following steps :
- Dissolve 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL.
- For in vivo formulation, mix 50 μL of the DMSO solution with 300 μL of polyethylene glycol 300 (PEG300) and clarify. Add 50 μL of Tween 80, mix and clarify, then add 600 μL of double-distilled water (ddH2O) and clarify again.
Chemical Reactions Analysis
P-BP-Sfac undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
P-BP-Sfac has a wide range of scientific research applications :
Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.
Biology: Employed in imaging techniques to visualize cellular processes.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of organic light-emitting diodes (OLEDs) due to its high external quantum efficiency.
Mechanism of Action
The mechanism of action of P-BP-Sfac involves its ability to exhibit strong intramolecular charge transfer (ICT) effects . This property allows it to act as a fluorescent probe, emitting light upon excitation. The molecular targets and pathways involved include interactions with specific biomolecules that result in fluorescence emission.
Comparison with Similar Compounds
P-BP-Sfac is unique due to its strong ICT effect and high external quantum efficiency . Similar compounds include:
Cthis compound: Exhibits similar fluorescence properties but with different molecular structures.
mCthis compound: Another variant with distinct photophysical characteristics.
TCthis compound: Known for its high thermal stability and aggregation-enhanced delayed fluorescence.
These compounds share similar applications but differ in their specific properties and performance in various research and industrial applications.
Properties
Molecular Formula |
C38H25NO |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
phenyl-(4-spiro[acridine-9,9'-fluorene]-10-ylphenyl)methanone |
InChI |
InChI=1S/C38H25NO/c40-37(26-12-2-1-3-13-26)27-22-24-28(25-23-27)39-35-20-10-8-18-33(35)38(34-19-9-11-21-36(34)39)31-16-6-4-14-29(31)30-15-5-7-17-32(30)38/h1-25H |
InChI Key |
SXQGGDUVTUJNPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C4=CC=CC=C4C5(C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C83 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


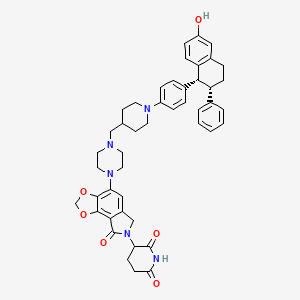
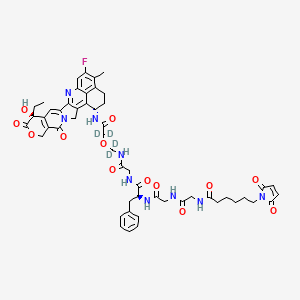
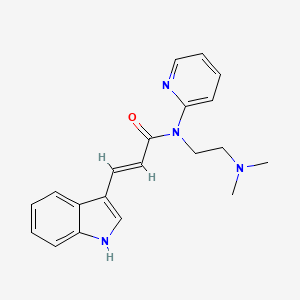
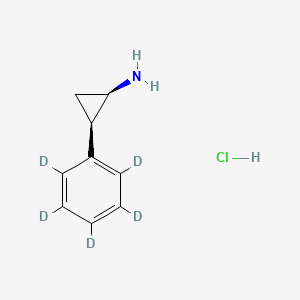
![N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5](/img/structure/B12416700.png)
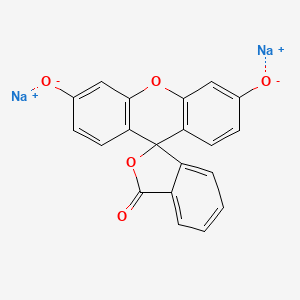

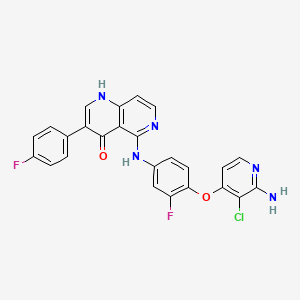
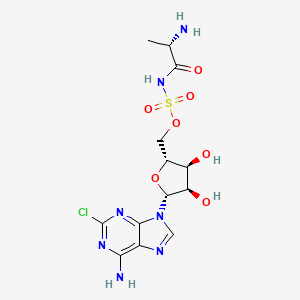
![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)
